Cyclopentyldiethoxy(methyl)silane

Photocurable coatings Polysiloxane Photodifferential scanning calorimetry

Cyclopentyldiethoxy(methyl)silane (CAS 1352124-10-7) is a difunctional organosilane monomer featuring a silicon atom substituted with one non-hydrolyzable cyclopentyl group, one non-hydrolyzable methyl group, and two hydrolytically labile ethoxy groups. This specific substitution pattern places it within the broader class of cycloalkylalkyldialkoxysilanes, which serve as critical precursors for stereoregulating external donors in Ziegler-Natta olefin polymerization catalysts and as monomer building blocks for cycloaliphatic-substituted polysiloxane coatings and films.

Molecular Formula C10H22O2Si
Molecular Weight 202.369
CAS No. 1352124-10-7
Cat. No. B597973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyldiethoxy(methyl)silane
CAS1352124-10-7
SynonymsCyclopentyldiethoxyMethylsilane
Molecular FormulaC10H22O2Si
Molecular Weight202.369
Structural Identifiers
SMILESCCO[Si](C)(C1CCCC1)OCC
InChIInChI=1S/C10H22O2Si/c1-4-11-13(3,12-5-2)10-8-6-7-9-10/h10H,4-9H2,1-3H3
InChIKeyRJAXOUUONIIIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyldiethoxy(methyl)silane (CAS 1352124-10-7): A Structurally Differentiated Organosilicon Intermediate for Catalysis and Coatings


Cyclopentyldiethoxy(methyl)silane (CAS 1352124-10-7) is a difunctional organosilane monomer featuring a silicon atom substituted with one non-hydrolyzable cyclopentyl group, one non-hydrolyzable methyl group, and two hydrolytically labile ethoxy groups. This specific substitution pattern places it within the broader class of cycloalkylalkyldialkoxysilanes, which serve as critical precursors for stereoregulating external donors in Ziegler-Natta olefin polymerization catalysts [1] and as monomer building blocks for cycloaliphatic-substituted polysiloxane coatings and films [2][3]. Reported physical properties include a boiling point of approximately 194 °C at 760 mmHg, a density of approximately 0.92 g/mL at 25 °C, and a molecular weight of 202.37 g/mol .

Why Generic Dialkoxysilanes Cannot Replace Cyclopentyldiethoxy(methyl)silane in Sterically Demanding Applications


The simultaneous presence of a compact methyl group and a conformationally constrained cyclopentyl ring on the same silicon center creates a unique steric and electronic environment that cannot be replicated by simpler dialkoxysilanes such as diethoxydimethylsilane or by fully cycloalkyl-substituted analogs such as dicyclopentyldimethoxysilane. In Ziegler-Natta catalysis, the precise spatial profile of the silane external donor governs both catalyst activity and polymer isotacticity; variation in the cycloalkyl substituent (cyclopentyl vs. cyclohexyl vs. phenyl) produces markedly different polymer properties [1]. In polysiloxane film applications, substitution of the cyclopentyl group for a methyl group alters the glass transition temperature (Tg) and photocuring activation energy by tens of degrees and tens of kJ/mol, respectively [2]. Generic substitution therefore risks compromised stereoregularity, altered thermal-mechanical performance, and unpredictable curing behavior.

Quantitative Differential Evidence for Cyclopentyldiethoxy(methyl)silane Against Closest Structural Analogs


Reduced Photocuring Activation Energy vs. Methyl-Substituted Polysiloxanes

Cyclopentyl-substituted polysiloxanes, for which cyclopentyldiethoxy(methyl)silane serves as a monomeric precursor, exhibit a significantly lower photoinduced curing activation energy (111.0 ± 9.2 kJ/mol) compared to otherwise identical methyl-substituted polysiloxanes (144.8 ± 8.1 kJ/mol), as measured by photodifferential scanning calorimetry [1][2]. The cyclohexyl analog shows an intermediate value of 125.7 ± 8.5 kJ/mol, demonstrating that the size and conformational flexibility of the cycloalkyl group directly modulates curing efficiency.

Photocurable coatings Polysiloxane Photodifferential scanning calorimetry

Intermediate Glass Transition Temperature Between Methyl and Cyclohexyl Polysiloxanes

Amine-terminated cyclopentyl-substituted polysiloxanes, prepared from cyclopentyl-containing monomers, exhibit a glass transition temperature (Tg) of 29.5 ± 0.7 °C, which is intermediate between the lower Tg of methyl-substituted analogs (below ambient) and the higher Tg of cyclohexyl-substituted analogs (38.6 ± 0.7 °C), as determined by differential scanning calorimetry on crosslinked epoxy-amine films [1][2].

Thermomechanical properties Polysiloxane films Differential scanning calorimetry

Steric Differentiation as a Ziegler-Natta External Donor for Polypropylene Stereoregulation

The patent literature explicitly claims (cycloalkyl)methyl dialkoxysilanes—including cyclopentyldiethoxy(methyl)silane—as a distinct subclass of external electron donors that provide a unique balance between catalyst activity retention, polymer isotacticity, and xylene-soluble content when compared to dicyclopentyldimethoxysilane (Donor-D) or cyclohexylmethyldimethoxysilane (Donor-C) [1]. In comparative polymerization studies using MgCl₂-supported Ziegler-Natta catalysts, dicyclopentyldimethoxysilane (structurally closest to the cyclopentyl motif) produced polypropylene with higher isotacticity and lower melt flow rate than cyclohexylmethyldimethoxysilane [2][3]. The (cycloalkyl)methylsilane architecture is specifically claimed to maintain high catalytic activity while simultaneously producing polymers with high xylene insolubles (isotacticity index) [1].

Olefin polymerization Ziegler-Natta catalysis External electron donor

Hydrolytic Condensation Rate Modulation via Cyclopentyl Steric Shielding

The steric bulk of the cyclopentyl substituent is expected to retard the hydrolysis and condensation rates of cyclopentyldiethoxy(methyl)silane relative to less hindered dialkoxysilanes such as diethoxydimethylsilane (boiling point ~95 °C) or diethoxymethylsilane (boiling point ~94–95 °C) [1]. Comprehensive kinetic studies on organotriethoxysilanes using ²⁹Si NMR have established that larger organic substituents on silicon reduce hydrolysis rates through both steric shielding of the silicon center and inductive electronic effects [2]. While direct rate constants for cyclopentyldiethoxy(methyl)silane are not reported, the compound's significantly higher boiling point (~194 °C) and molecular weight (202.37 g/mol) compared to diethoxymethylsilane (134.25 g/mol) are consistent with slower hydrolysis and condensation kinetics .

Sol-gel chemistry Hydrolysis kinetics Alkoxysilane reactivity

Validated Application Scenarios for Cyclopentyldiethoxy(methyl)silane Based on Quantitative Evidence


UV-Curable Protective Coatings Requiring Reduced Energy Input

Formulators seeking to lower the energy requirements of photo-curable polysiloxane coatings can leverage the 23% lower activation energy of cyclopentyl-substituted systems (111.0 kJ/mol) compared to methyl-substituted analogs (144.8 kJ/mol) [1]. This is particularly relevant for temperature-sensitive substrates where excessive heat generation during rapid photocuring must be avoided, and for high-throughput industrial coating lines where even fractional reductions in curing time translate into significant throughput gains.

Flexible Film Applications Demanding Near-Ambient Glass Transition

For crosslinked polysiloxane films requiring a glass transition temperature close to ambient conditions—such as flexible electronic encapsulants or conformal coatings—cyclopentyldiethoxy(methyl)silane-derived materials provide a Tg of 29.5 °C, which is 9.1 °C lower than the cyclohexyl variant (38.6 °C) and substantially higher than the methyl variant [2]. This near-ambient Tg allows the final film to maintain flexibility at room temperature while offering better mechanical integrity than purely methyl-substituted systems.

Heterogeneous Ziegler-Natta Propylene Polymerization Requiring Tailored Isotacticity

In supported Ziegler-Natta catalyst systems for polypropylene production, cyclopentyldiethoxy(methyl)silane functions as an external electron donor whose specific steric profile (cyclopentyl plus methyl on the same silicon) enables a balance of catalyst activity and polymer stereoregularity that differs from both dicyclopentyldimethoxysilane (Donor-D) and cyclohexylmethyldimethoxysilane (Donor-C) [3][4]. Catalyst developers evaluating structure-performance relationships across the cycloalkylmethylsilane series can use this compound to systematically probe how incremental changes in cycloalkyl ring size affect polymer isotacticity index and molecular weight distribution.

Controlled Sol-Gel Processing of Hybrid Organic-Inorganic Materials

The enhanced steric bulk of the cyclopentyl substituent relative to simple alkyl groups is expected to slow hydrolysis and condensation kinetics, providing a wider processing window for the fabrication of homogeneous hybrid organic-inorganic materials via sol-gel routes [5][6]. This makes cyclopentyldiethoxy(methyl)silane a candidate co-precursor when formulation stability and extended pot life are critical, for instance in the preparation of optically clear, crack-free thick films or monoliths.

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